

Vehicle control selection for DS18561882 in vivo studies

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|----------------------|------------|-----------|
| Compound Name: | DS18561882 | |
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Technical Support Center: DS18561882 In Vivo Studies

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle control selection and related experimental considerations for in vivo studies using the MTHFD2 inhibitor, **DS18561882**.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo oral administration of **DS18561882**?

A1: For in vivo oral administration in mice, **DS18561882** is commonly suspended in a 0.5% (w/v) methyl cellulose 400 solution.[1][2] This vehicle is suitable for creating a stable suspension for oral gavage.

Q2: Are there alternative vehicles that can be used for **DS18561882**?

A2: Yes, depending on the desired concentration and experimental requirements, several alternative vehicle formulations can be considered. MedChemExpress provides protocols for solubilizing **DS18561882** up to 2.5 mg/mL using combinations of DMSO, PEG300, Tween-80, saline, SBE-β-CD, and corn oil.[1] It is crucial to perform small-scale formulation trials to ensure the stability and homogeneity of the chosen vehicle system.

Q3: What are some common challenges when preparing **DS18561882** formulations?



A3: **DS18561882** may precipitate or exhibit phase separation during preparation. To aid dissolution, the use of heat and/or sonication is recommended.[1] Always visually inspect the formulation for homogeneity before administration.

Q4: What are the typical dosages of **DS18561882** used in mouse models?

A4: In mouse xenograft models, **DS18561882** has been shown to inhibit tumor growth in a dose-dependent manner when administered orally at doses of 30, 100, and 300 mg/kg, typically given twice daily (BID).[1][3]

Q5: What is the route of administration for **DS18561882** in in vivo studies?

A5: The primary route of administration for **DS18561882** in preclinical in vivo studies is oral gavage.[1][4]

Troubleshooting Guide



| Issue | Potential Cause | Recommended Solution |
|---|--|---|
| Precipitation of DS18561882 in vehicle | - Low solubility in the chosen vehicle Incorrect preparation method. | - Gently heat the solution and/or use sonication to aid dissolution.[1] - Consider using a co-solvent system as outlined in the alternative vehicle protocols Ensure the methyl cellulose is fully hydrated before adding the compound. |
| Inconsistent results between animals | Inhomogeneous suspension.Inaccurate dosing. | - Ensure the suspension is thoroughly mixed (e.g., by vortexing) before drawing each dose Calibrate pipettes and syringes regularly For oral gavage, ensure proper technique to avoid accidental tracheal administration. |
| Adverse events in vehicle control group | - Vehicle intolerance. | - While 0.5% methyl cellulose is generally well-tolerated, monitor animals for any signs of distress If using alternative vehicles with surfactants or cosolvents, be aware of potential gastrointestinal effects.[5] |
| Low oral bioavailability | - Poor absorption Rapid metabolism. | - Ensure the formulation is optimized for solubility and stability The reported pharmacokinetic profile of DS18561882 indicates good oral absorption.[1][3] If results suggest otherwise, re-evaluate the formulation and dosing procedure. |



Experimental Protocols Preparation of 0.5% (w/v) Methyl Cellulose 400 Vehicle

- Hydration: Slowly add 0.5 g of methyl cellulose 400 to 50 mL of hot (80-90°C) sterile water while stirring vigorously.
- Dispersion: Continue stirring until the powder is fully dispersed and no clumps are visible.
- Cooling: Place the mixture in an ice bath and continue stirring until a clear, viscous solution forms.
- Volume Adjustment: Add cold sterile water to bring the final volume to 100 mL.
- Storage: Store the vehicle at 2-8°C.

Preparation of DS18561882 Suspension for Oral Gavage

- Weighing: Accurately weigh the required amount of **DS18561882**.
- Pre-wetting (optional): Create a paste by adding a small amount of the 0.5% methyl cellulose vehicle to the DS18561882 powder.
- Suspension: Gradually add the remaining vehicle to the paste while continuously mixing (e.g., vortexing or using a magnetic stirrer) to achieve the desired final concentration.
- Homogeneity Check: Visually inspect the suspension to ensure it is uniform and free of large aggregates.
- Administration: Mix the suspension thoroughly before each administration to ensure consistent dosing.

Quantitative Data Summary In Vivo Pharmacokinetic Profile of DS18561882 in Mice (Oral Administration)



| Dose (mg/kg) | Cmax (µg/mL) | t1/2 (hours) | AUC (μg·h/mL) |
|--------------|--------------|--------------|---------------|
| 30 | 11.4 | 2.21 | 64.6 |
| 100 | 56.5 | 2.16 | 264 |
| 200 | 90.1 | 2.32 | 726 |

Data sourced from MedChemExpress.[1]

In Vivo Efficacy of DS18561882 in a Mouse Xenograft

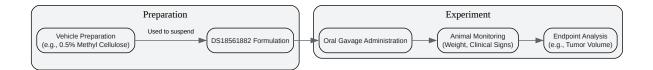
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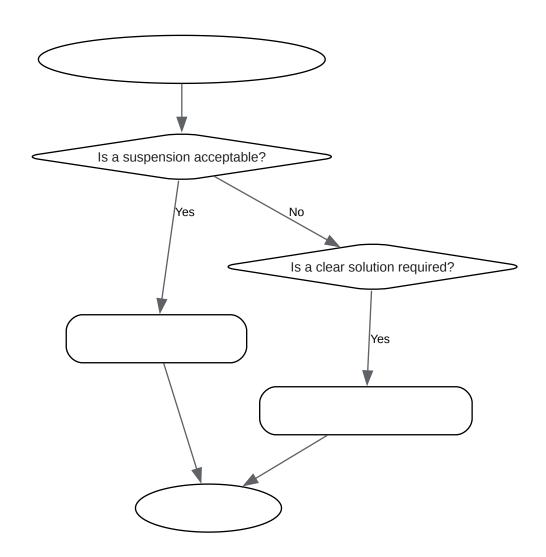
| Dose (mg/kg, BID) | Tumor Growth Inhibition (TGI) |
|-------------------|-------------------------------|
| 30 | Dose-dependent |
| 100 | Dose-dependent |
| 300 | 67% |

Data sourced from MedChemExpress.[1][3]

Diagrams







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